

Application Notes and Protocols for High-Throughput Screening of Novel GPR119 Agonists

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Compound of Interest

Compound Name: GPR119 agonist 3

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These application notes provide a comprehensive guide for the high-throughput screening (HTS) and characterization of novel agonists for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and related metabolic disorders.

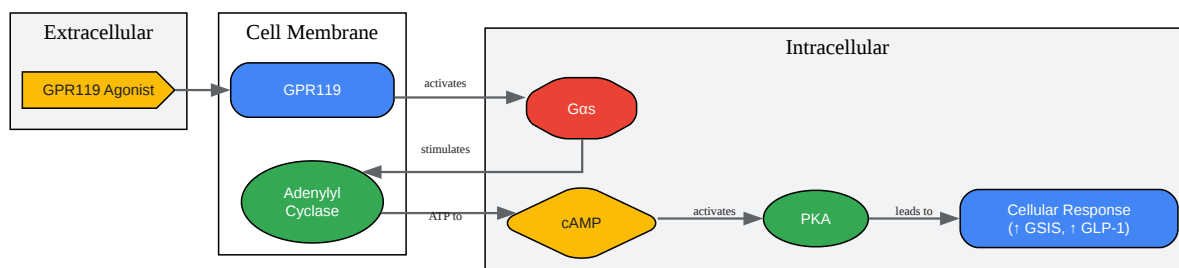
Introduction to GPR119

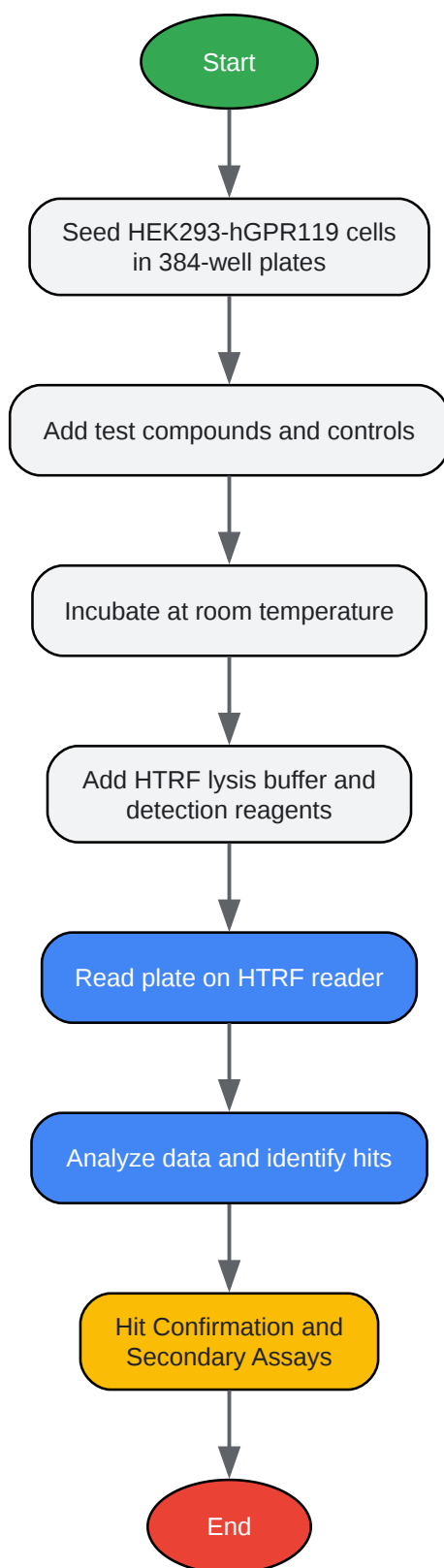
G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β -cells and enteroendocrine L-cells of the gastrointestinal tract.[1] As a Gs-coupled receptor, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This signaling cascade has a dual benefit for glucose homeostasis: it directly enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β -cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut, which in turn also augments insulin secretion.[1][2]

GPR119 Signaling Pathway

Upon agonist binding, GPR119 undergoes a conformational change, facilitating its coupling to the stimulatory G-protein, G α s. This interaction catalyzes the exchange of GDP for GTP on the G α s subunit, causing its dissociation from the G $\beta\gamma$ dimer.[2] The activated G α s-GTP complex then stimulates adenylyl cyclase to produce cAMP from ATP. The subsequent rise in

intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets leading to the potentiation of GSIS in pancreatic β -cells and the secretion of GLP-1 from enteroendocrine L-cells.[2][3]





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References

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